BenchChemオンラインストアへようこそ!

MTase-IN-1

SARS-CoV-2 nsp14 Methyltransferase Antiviral Drug Discovery

MTase-IN-1 is a bi-substrate inhibitor of coronavirus nsp14 N7-methyltransferase, bridging SAM and RNA cap binding sites. It exhibits nanomolar potency (IC50 0.72–53 nM) across SARS-CoV-2, SARS-CoV-1, and alphacoronaviruses, with selectivity over human RNMT and flaviviral MTases. Ideal for dissecting viral RNA capping and immune evasion. Multiple co-crystal structures enable rational drug design. Choose this validated tool for reproducible, mechanistic virology research.

Molecular Formula C31H29N7O6S
Molecular Weight 627.7 g/mol
Cat. No. B12380260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTase-IN-1
Molecular FormulaC31H29N7O6S
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCN(CC1C(C(C(O1)N2C=C(C3C2N=CN=C3N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N
InChIInChI=1S/C31H29N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25-28,30-31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,26?,27?,28+,30?,31-/m1/s1
InChIKeyFFLBXGIAOMPUPC-MCQWNXRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTase-IN-1: A High-Potency Bi-Substrate Inhibitor of Coronavirus nsp14 N7-Methyltransferase for Antiviral Research


MTase-IN-1, also known as compound 26, is a bi-substrate small molecule inhibitor that selectively targets the N7-methyltransferase (MTase) activity of coronavirus non-structural protein 14 (nsp14) [1]. It is designed to bridge the S-adenosylmethionine (SAM) and RNA cap binding sites, thereby disrupting viral mRNA capping, a critical process for viral translation and immune evasion [2]. As a research tool, MTase-IN-1 is specifically characterized for its potent enzyme inhibition against SARS-CoV-2 and other coronaviruses, but is noted to have limited cellular antiviral activity, highlighting a key consideration for its application .

Why Generic Substitution of nsp14 Inhibitors Fails: The Criticality of MTase-IN-1's Bi-Substrate Mechanism and Target Spectrum


Inhibitors targeting the coronavirus nsp14 N7-MTase cannot be considered interchangeable due to significant differences in binding mechanisms, potency profiles across viral species, and off-target selectivity [1]. For instance, SAM-competitive inhibitors like SS148 demonstrate nanomolar potency but a different selectivity profile against human methyltransferases [2]. Other nsp14 inhibitors like Bobcat339 exhibit much weaker enzyme inhibition (IC50 > 20 µM) and may possess polypharmacology, such as inhibiting human TET enzymes, which confounds data interpretation in antiviral studies [3]. MTase-IN-1 is uniquely characterized as a bi-substrate inhibitor with demonstrated nanomolar potency against multiple coronavirus species and defined selectivity over human RNMT and flaviviral MTases [1]. Using an alternative compound with unknown or differing specificity and potency can lead to irreproducible results, particularly when studying the precise role of viral RNA capping versus other cellular methylation processes.

Quantitative Differentiation of MTase-IN-1 Against Key nsp14 MTase Inhibitor Comparators


Biochemical Potency Against SARS-CoV-2 nsp14 MTase: Direct Comparator Data

In a direct comparison of biochemical enzyme inhibition, MTase-IN-1 (compound 26) demonstrates sub-nanomolar to low-nanomolar potency against SARS-CoV-2 nsp14 MTase. This is a distinct potency advantage over several other characterized nsp14 inhibitors. For example, MTase-IN-1's reported IC50 values of 0.72 nM [1] and 53 nM [2] represent a 12- to 884-fold improvement in potency compared to the bisubstrate inhibitor DS0464 (IC50 = 1.1 µM) [3] and over 400-fold greater potency than the non-nucleosidic inhibitor Bobcat339 (IC50 = 21.6 µM) [4]. This potency difference is critical for experiments aiming to achieve complete target engagement at lower, less cytotoxic concentrations.

SARS-CoV-2 nsp14 Methyltransferase Antiviral Drug Discovery

Pan-Coronavirus Inhibition Profile: Selectivity Over Human and Flaviviral MTases

MTase-IN-1 is characterized by a broad pan-coronavirus inhibition profile. It exhibits nanomolar potency not only against SARS-CoV-2 nsp14 (IC50 = 53 nM) but also against the nsp14 enzymes from SARS-CoV-1 and two alphacoronaviruses [1]. Importantly, this antiviral activity is coupled with defined selectivity, as MTase-IN-1 shows excellent selectivity over human RNMT and flaviviral MTase [1]. This contrasts with other SAM-competitive inhibitors like SS148, which shows selectivity against 20 human protein lysine MTases but lacks detailed data on cross-reactivity with other viral MTases like those from flaviviruses [2].

Pan-Coronavirus Selectivity Methyltransferase Antiviral Research

Bi-Substrate Binding Mechanism and Structural Insights from Co-Crystal Structures

The development of MTase-IN-1 was guided by six distinct X-ray co-crystal structures in complex with SARS-CoV-2 nsp14 [1]. This structural validation confirms its unique bi-substrate mechanism, bridging both the SAM and RNA cap binding pockets of the enzyme [1]. This is a distinct advantage over compounds like SARS-CoV-2 nsp14-IN-1 (Compound 3), which is also a bi-substrate inhibitor but has been reported to have poor passive diffusion rates in PAMPA assays, potentially limiting its utility in cellular models . In contrast, the characterization of MTase-IN-1 includes data on favorable metabolic stability and passive permeability [2].

Bi-substrate Inhibitor Crystallography Structure-Based Drug Design Mechanism of Action

Optimal Research Applications for MTase-IN-1 Based on Its Differential Evidence Profile


Investigating the Role of Viral mRNA Cap N7-Methylation in Immune Evasion

Given its high potency (IC50 of 0.72-53 nM) and established mechanism as a bi-substrate inhibitor of nsp14 [1], MTase-IN-1 is an ideal tool for specifically dissecting the role of viral RNA cap N7-methylation in shielding viral RNA from host innate immune sensors. Its superior potency over compounds like Bobcat339 (IC50 ~21.6 µM) ensures complete and sustained target inhibition in biochemical assays, making it suitable for studying the early steps of viral replication and host-pathogen interactions in cell-free systems [2].

Structure-Activity Relationship (SAR) and Drug Optimization Campaigns

The availability of multiple high-resolution co-crystal structures of MTase-IN-1 bound to its target [1] makes it a validated starting point for structure-guided drug design. Research teams can use this structural data to rationally modify the molecule to improve properties like cellular antiviral activity, a known limitation of the parent compound [2]. This provides a significant advantage over screening hits with unknown binding modes or less characterized scaffolds.

Mechanistic Dissection of Pan-Coronavirus RNA Capping Machinery

MTase-IN-1's demonstrated potency against nsp14 from SARS-CoV-2, SARS-CoV-1, and alphacoronaviruses [1] positions it as a valuable probe for comparative mechanistic studies across the Coronaviridae family. Researchers can use this single, well-characterized compound to explore conserved versus divergent aspects of viral RNA capping, without the confounding variable of using different chemical probes with varying selectivity profiles [2]. Its defined selectivity over human RNMT and flaviviral MTase further reduces noise in these experiments [1].

Antiviral Combination and Synergy Studies

As a potent and selective nsp14 MTase inhibitor, MTase-IN-1 can be used in combination with other antivirals, such as polymerase or protease inhibitors, to probe for synergistic effects on viral replication [1]. Its defined biochemical potency and ADME profile make it a suitable partner for such studies, allowing for clearer interpretation of combinatorial effects compared to less potent or less selective alternative MTase inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.